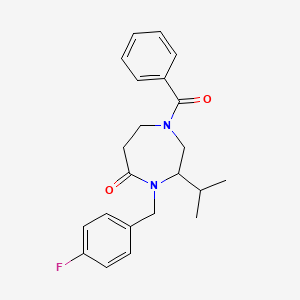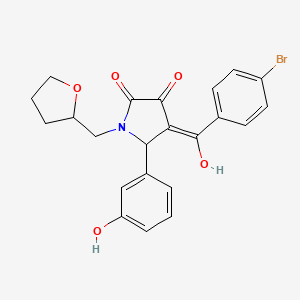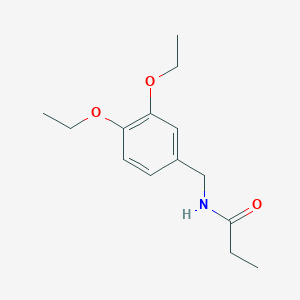![molecular formula C20H22N4O2 B5316110 2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5316110.png)
2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as PNU-159682 and belongs to the class of pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of PNU-159682 involves the inhibition of DNA synthesis and cell division. It binds to the enzyme dihydrofolate reductase (DHFR), which is responsible for the synthesis of thymidine, an essential component of DNA. By inhibiting DHFR, PNU-159682 prevents the synthesis of thymidine, leading to the inhibition of DNA synthesis and cell division.
Biochemical and physiological effects:
PNU-159682 has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. PNU-159682 also inhibits the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells. Additionally, PNU-159682 has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PNU-159682 in lab experiments is its potent antitumor activity against various cancer cell lines. It is also effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. However, PNU-159682 has some limitations for lab experiments. It is a synthetic compound and may not be readily available for some researchers. Additionally, the synthesis method of PNU-159682 requires careful control of temperature and pH, which may make it challenging for some researchers to reproduce.
Zukünftige Richtungen
There are several future directions for the research on PNU-159682. One direction is to study its potential as a combination therapy with other anticancer agents. Another direction is to investigate its efficacy in animal models of cancer. Additionally, further research is needed to understand the mechanism of action of PNU-159682 in more detail. Finally, the development of new synthesis methods for PNU-159682 may make it more readily available for researchers and facilitate further studies on its potential therapeutic applications.
Conclusion:
In conclusion, PNU-159682 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its potent antitumor activity against various cancer cell lines, including multidrug-resistant cancer cells, makes it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer.
Synthesemethoden
The synthesis of PNU-159682 involves the condensation of 2-aminopyrimidine with 3-(3-pyridinylmethoxy)-1-piperidine and 2-furylcarboxaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of temperature and pH. The final product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
PNU-159682 has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PNU-159682 has also been found to be effective against multidrug-resistant cancer cells.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-16(10-21-7-1)15-26-18-5-2-8-24(14-18)13-17-11-22-20(23-12-17)19-6-3-9-25-19/h1,3-4,6-7,9-12,18H,2,5,8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQRIUVNARYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(N=C2)C3=CC=CO3)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)
![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)
![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316059.png)
![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)

![N-(3-hydroxypropyl)-N-isopropyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316086.png)
![rel-(4aS,8aR)-6-(2-amino-4-pyrimidinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5316094.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5316112.png)

![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)
